Glucoraphanin
Overview
Description
Glucoraphanin is a glucosinolate found in broccoli, mustard, and other cruciferous vegetables . It is converted to sulforaphane by the enzyme myrosinase . In plants, sulforaphane deters insect predators and acts as a selective antibiotic .
Synthesis Analysis
Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .Molecular Structure Analysis
The molecular formula of Glucoraphanin is C12H23NO10S3 . Its average mass is 437.507 Da and its monoisotopic mass is 437.048401 Da .Chemical Reactions Analysis
Glucosinolates, such as Glucoraphanin, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .Physical And Chemical Properties Analysis
Glucoraphanin has a molar mass of 437.49 g·mol−1 . Its solubility in water is ≥ 76.5 mg/mL . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
1. Impact on Obesity and Metabolic Health
- Reducing Obesity : Glucoraphanin was shown to decrease liver weights and adipose tissue masses in high-fat diet-fed mice, suggesting its potential anti-obesity effects. It also altered lipid metabolism and influenced gut microflora, indicating a role in managing obesity-related issues (Xu et al., 2020).
- Insulin Resistance and NAFLD : A study found that dietary glucoraphanin ameliorated obesity, insulin resistance, and nonalcoholic fatty liver disease in mice by promoting fat browning, reducing chronic inflammation, and modulating redox stress (Nagata et al., 2017).
2. Anticancer Properties
- Glucoraphanin in Cancer Prevention : Known as a precursor to sulforaphane, glucoraphanin has natural chemopreventive and anticarcinogen characteristics, with high content in cruciferous vegetables, particularly broccoli. Its synthesis, metabolism, and genetic characteristics have been widely studied for their potential in cancer prevention (Liu Nian-z, 2014).
3. Neuroprotective and Antidepressant Effects
- Alleviating Depressive-like Behaviour : Glucoraphanin showed rapid antidepressant responses in a rat model, suggesting its potential as a natural candidate for treating depression. It influenced serotonin and noradrenaline levels in the prefrontal cortex and modulated neurochemical alterations (Tucci et al., 2022).
4. Liver Function Improvement
- Enhancing Liver Health : Research indicated that glucoraphanin supplements could improve serum alanine aminotransferase levels, thereby benefiting liver health in middle-aged adults with high-normal serum hepatic biomarkers (Satomi et al., 2022).
5. Biosynthesis and Engineering
- Microbial Fermentation for Production : Metabolic engineering in microorganisms like E. coli has been explored for efficient production of glucoraphanin, highlighting the potential of supplying this compound through microbial fermentation instead of plant extraction (Yang et al., 2020).
6. Anti-inflammatory Activity
- Reducing Inflammation : Synthetic and natural glucoraphanin showed significant anti-inflammatory activity by inhibiting tumor necrosis factor alpha secretion, highlighting its potential in inflammation-related therapeutic applications (Vo et al., 2019).
Safety And Hazards
Future Directions
Although there is evidence that consumption of a high glucoraphanin diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucoraphanin supplements are needed . The evidence suggests that glucosinolates and their isothiocyanate metabolites found in cruciferous vegetables are important components in the prevention and treatment of multiple chronic diseases .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLNKINDDUDCF-RFOBZYEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894071 | |
Record name | 4-Methylsulfinylbutyl glucosinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfinylbutyl glucosinolate | |
CAS RN |
21414-41-5, 1432982-77-8 | |
Record name | Glucoraphanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021414415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucoraphanin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Methylsulfinylbutyl glucosinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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